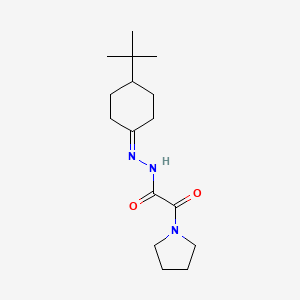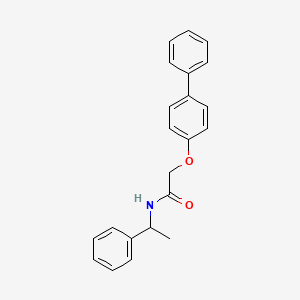
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as Boc-ON, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it has been suggested that it acts by inhibiting the activity of histone deacetylases (HDACs). HDACs play a critical role in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been reported to inhibit the activity of HDACs in vitro and in vivo, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
Biochemical and Physiological Effects:
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been reported to exhibit anti-inflammatory and anti-oxidant activities, which may contribute to its therapeutic effects. However, the biochemical and physiological effects of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide in vivo have not been fully elucidated, and further studies are needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has several advantages for lab experiments, including its ease of synthesis and its potent cytotoxic activity against cancer cells. However, N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells. These limitations may hinder its development as a therapeutic agent and require further optimization of its chemical structure.
Zukünftige Richtungen
Several future directions for the research on N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide can be identified. Firstly, further studies are needed to elucidate the mechanism of action of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide and its biochemical and physiological effects in vivo. Secondly, the optimization of its chemical structure may lead to the development of more potent and selective HDAC inhibitors. Finally, the development of novel drug delivery systems may overcome the limitations of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide's poor solubility and potential toxicity to normal cells, leading to its clinical application as a therapeutic agent.
Conclusion:
In conclusion, N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully elucidate the potential of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide as a therapeutic agent for cancer and other diseases.
Synthesemethoden
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide can be synthesized using various methods, including the reaction of tert-butylcyclohexanone with hydrazine hydrate, followed by the reaction with pyrrolidine and acetic anhydride. Another method involves the reaction of tert-butylcyclohexanone with hydrazine hydrate, followed by the reaction with pyrrolidine and acetic acid. Both methods have been reported to yield N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide in good yields.
Wissenschaftliche Forschungsanwendungen
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have demonstrated that N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Eigenschaften
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-16(2,3)12-6-8-13(9-7-12)17-18-14(20)15(21)19-10-4-5-11-19/h12H,4-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVBLNAGYPLYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)C(=O)N2CCCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5107466.png)
![N-cyclopropyl-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5107473.png)
![1-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5107479.png)
![6-amino-4-(3-pyridinyl)-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5107485.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5107492.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5107495.png)
![N-[1-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B5107503.png)
![6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5107511.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107518.png)
![1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)


![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)